Pde4-IN-14
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Overview
Description
Pde4-IN-14 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to block the degradation of cyclic adenosine monophosphate, a crucial second messenger involved in various cellular processes. This inhibition has significant therapeutic potential, particularly in the treatment of inflammatory and respiratory diseases .
Preparation Methods
The synthesis of Pde4-IN-14 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution and cyclization. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
Pde4-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pde4-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels. In biology, it helps in understanding the role of cyclic adenosine monophosphate in cellular signaling pathways. In medicine, this compound is being investigated for its potential to treat diseases such as chronic obstructive pulmonary disease, asthma, and psoriasis . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Pde4-IN-14 involves the inhibition of phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to various downstream effects. These effects include the modulation of inflammatory responses and the regulation of immune cell activity. The molecular targets and pathways involved in this process are primarily related to the cyclic adenosine monophosphate signaling pathway .
Comparison with Similar Compounds
Pde4-IN-14 is unique compared to other phosphodiesterase 4 inhibitors due to its specific structural features and binding properties. Similar compounds include roflumilast, apremilast, and crisaborole, which are also phosphodiesterase 4 inhibitors used in the treatment of inflammatory diseases . this compound may offer distinct advantages in terms of selectivity and efficacy, making it a valuable addition to the class of phosphodiesterase 4 inhibitors .
Properties
Molecular Formula |
C19H20F2N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[[2-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C19H20F2N4O3S/c1-18(2,26)19(20,21)28-13-4-3-12(16-22-5-6-29-16)15-14(13)24-17(27-15)25-8-10-7-11(9-25)23-10/h3-6,10-11,23,26H,7-9H2,1-2H3 |
InChI Key |
FJBDQIRRDKSQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC1=C2C(=C(C=C1)C3=NC=CS3)OC(=N2)N4CC5CC(C4)N5)(F)F)O |
Origin of Product |
United States |
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